molecular formula C10H13ClN2O2 B2559201 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride CAS No. 2413877-82-2

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride

Cat. No. B2559201
CAS RN: 2413877-82-2
M. Wt: 228.68
InChI Key: YZHCDQQWMVAIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid; hydrochloride, also known as THIP or gaboxadol, is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of tetrasubstituted 4,5-dihydro-3H-1,4-benzodiazepines, closely related to 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid; hydrochloride, has been efficiently achieved through a one-pot sequential Ugi 4CC/Staudinger/aza-Wittig reaction. This method offers a convenient approach for constructing the benzodiazepine scaffold starting from readily available materials (Wang, Chen, & Ding, 2013).

  • Research into the structural and conformational properties of related benzodiazepine compounds has provided insights into their molecular packing arrangements and intermolecular interactions, which are crucial for understanding their pharmacological activities. For example, studies on cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate have elucidated its zwitterionic nature and hydrogen bonding patterns (Codding, 1983).

Chemical and Biological Evaluation

  • The creation of a library of 1,4-benzodiazepine derivatives, featuring various chemical functionalities, has been instrumental in evaluating their binding to the cholecystokinin A receptor. This extensive structure-activity relationship study has facilitated the identification of compounds with potential therapeutic applications (Bunin, Plunkett, & Ellman, 1994).

  • Another noteworthy advancement is the development of a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach leverages multicomponent reactions (MCRs) to efficiently generate benzodiazepine derivatives with a broad spectrum of biological activities, highlighting the versatility and potential of such compounds in drug discovery (Shaabani et al., 2009).

Pharmaceutical Applications

  • The exploration of 1,5-benzodiazepine derivatives for their pharmacological properties, such as their potential in treating anxiety and panic disorders, underscores the importance of this class of compounds in medicinal chemistry. The synthesis and evaluation of these derivatives provide a foundation for the development of new therapeutic agents (Andronati et al., 2002).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6,11-12H,1,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXYJBLDAPZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.